3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride is a substituted pyrrolidinone with a cyclopropyl group at the nitrogen atom and an amino group at the 3rd position. This compound is structurally similar to 3-amino-1-hydroxypyrrolidin-2-one (HA-966), a known glycine/N-methyl-D-aspartate (NMDA) receptor antagonist. []
3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its potential therapeutic applications. This compound is classified as a pyrrolidine derivative, which indicates that it contains a five-membered ring structure with nitrogen atoms. The hydrochloride form suggests that it is a salt, enhancing its solubility and stability for pharmaceutical use.
The compound is typically synthesized in laboratory settings through organic chemistry techniques. It may not be naturally occurring but can be derived from other chemical precursors or synthesized via specific reactions designed to create pyrrolidine derivatives.
3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride falls under the category of organic compounds, specifically amines and cyclic compounds. Its classification is significant in understanding its reactivity and potential interactions in biological systems.
The synthesis of 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride can be accomplished through several methods, primarily involving the formation of the pyrrolidine ring followed by functionalization to introduce the amino group.
The molecular structure of 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride features:
The molecular formula is , with a molecular weight of approximately 174.64 g/mol. The compound's structure can be visualized using computational chemistry software for better understanding its spatial configuration and potential interactions.
3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride can participate in various chemical reactions:
These reactions often require careful control of pH and temperature to optimize yields and minimize side products. Analytical techniques such as thin-layer chromatography or high-performance liquid chromatography are typically employed to monitor reaction progress.
The mechanism of action for 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride primarily relates to its interaction with biological targets, particularly receptors in the central nervous system.
Studies on similar compounds suggest that modifications in the pyrrolidine structure can significantly affect binding affinity and selectivity towards various receptors.
3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride is typically a white crystalline solid at room temperature. Its melting point and solubility characteristics are crucial for its formulation in pharmaceutical applications.
The compound is stable under normal conditions but may decompose upon exposure to strong acids or bases. Its solubility in water enhances its bioavailability when used in drug formulations.
Relevant data includes:
3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride has potential applications in:
Its unique structural features make it a valuable compound for further investigation in medicinal chemistry and pharmacology, potentially leading to new therapeutic agents.
The pyrrolidinone ring represents a privileged scaffold in medicinal chemistry due to its unique three-dimensional (3D) spatial coverage and stereochemical versatility. Unlike planar aromatic systems, the saturated pyrrolidinone core exhibits sp³-hybridization and pseudorotation capability, enabling efficient exploration of pharmacophore space and enhanced binding selectivity to biological targets [4]. This non-planarity generates distinct conformational preferences that optimize ligand-receptor interactions, particularly for targets with deep binding pockets like enzymes and G-protein-coupled receptors. The scaffold’s polar surface area (PSA) (~16.5 Ų) and balanced lipophilicity (predicted LogP ~0.46) facilitate cell permeability while maintaining aqueous solubility—a critical duality in drug development [4].
The incorporation of a cyclopropyl group at the pyrrolidinone N1 position, as in 3-amino-1-cyclopropylpyrrolidin-2-one, introduces significant steric constraints and electronic modulation. Cyclopropyl’s high bond angle strain (≈60° vs. normal sp³ 109.5°) creates a pseudo-π system that influences electron distribution across the heterocycle. This enhances:
Table 1: Physicochemical Properties of Bioactive Pyrrolidinone Derivatives
Compound | Molecular Formula | Key Features | Biological Relevance |
---|---|---|---|
3-Amino-1-cyclopropylpyrrolidin-2-one | C₇H₁₂N₂O | Cyclopropyl constraint, C3-amino group | Intermediate for kinase inhibitors |
HA-966 (Neuroactive pyrrolidinone) | C₄H₈N₂O₂ | N-Hydroxy substitution | NMDA receptor antagonist [7] |
Pyrrolidine-2,5-dione | C₄H₅NO₂ | Dual carbonyl groups | Antibacterial scaffolds [4] |
Prolinol derivatives | C₅H₁₁NO | Hydroxymethyl group | Chiral building blocks [4] |
Cyclopropylamine integration into pharmacophores originated with monoamine oxidase inhibitors (MAOIs) like tranylcypromine (1960s), where the cyclopropyl moiety enabled irreversible enzyme inhibition through covalent adduct formation. This established cyclopropylamine as a mechanism-based pharmacophore for targeting amine-processing enzymes. Modern applications leverage its role as a conformational lock and metabolic shield:
The strategic fusion of cyclopropylamine with pyrrolidinones emerged in the 2000s to address limitations in CNS drug permeability and kinase inhibitor selectivity. For example, cyclopropyl-pyrrolidinone hybrids demonstrate improved blood-brain barrier penetration versus piperazine analogs due to optimized membrane diffusion parameters (lower polar surface area, moderate LogD). In kinase targets like EGFR and CDK2, the cyclopropyl’s steric bulk selectively blocks access to off-target ATP pockets, enhancing kinome-wide selectivity [4].
Table 2: Evolution of Cyclopropylamine-Containing Therapeutics
Era | Representative Agents | Therapeutic Application | Structural Innovation |
---|---|---|---|
1960s | Tranylcypromine | Antidepressant (MAOI) | Unsubstituted cyclopropylamine |
1990s | Cilostazol | Antiplatelet (PDE3 inhibitor) | Carbazole-cyclopropylamine hybrid |
2000s | Dorzolamide | Antiglaucoma (CA inhibitor) | Thiophene-sulfonamide-cyclopropylamine |
2010-Present | 3-Amino-1-cyclopropylpyrrolidin-2-one scaffolds | Kinase inhibitors / CNS agents | Cyclopropyl-pyrrolidinone fusion |
The C3-amino group in 3-amino-1-cyclopropylpyrrolidin-2-one hydrochloride enables multifaceted molecular interactions essential for bioactivity. As a hydrogen-bond donor-acceptor pair, it forms bidentate interactions with protein residues (e.g., backbone carbonyls in kinases or aspartates in GPCRs), enhancing binding affinity by 10-100-fold versus non-aminated analogs. Amino functionalization also facilitates:
Chirality at C3 further enhances target specificity. Enantiopure analogs like (R)-3-amino-1-methylpyrrolidin-2-one demonstrate stereoselective binding to neuronal targets, underscoring the importance of absolute configuration [8]. The C3-amino group also acts as a bioisostere for amidines/guanidines, maintaining basicity while improving metabolic stability. This is exemplified in protease inhibitors where amino-pyrrolidinones replace arginine mimetics with reduced cationic toxicity [7].
Table 3: Bioisosteric Applications of 3-Aminated Heterocycles
Bioisostere Type | Target Function | Advantage of 3-Amino-Pyrrolidinone |
---|---|---|
Amidoxime | HDAC inhibition | Reduced hepatotoxicity [7] |
β-Amino alcohol | GPCR agonism | Enhanced membrane permeability |
Guanidine | Serine protease inhibition | Lower pKₐ (decreased off-target binding) |
Imidazole | CYP inhibition | Improved metabolic stability |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: